

# **Experiments with ODM-203**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

ODM-203 is a potent, orally bioavailable, selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3] Preclinical studies have demonstrated its significant anti-tumor efficacy in various cancer models, making it a compound of high interest for oncology research. These application notes provide detailed protocols for the formulation and in vivo administration of ODM-203, based on available preclinical data, to aid researchers in designing and executing their own studies.

## **Mechanism of Action**

ODM-203 equipotently inhibits the kinase activity of both FGFR and VEGFR families.[1][2] This dual inhibition targets two critical pathways in tumor progression:

- FGFR Signaling: Aberrant FGFR signaling, through mutations, amplifications, or fusions, drives cell proliferation, survival, and migration in a variety of cancers.
- VEGFR Signaling: The VEGF pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

By simultaneously blocking these pathways, ODM-203 exerts a multi-faceted anti-tumor effect, impacting both the cancer cells directly and the tumor microenvironment that supports them.



# **Signaling Pathway Diagram**



Click to download full resolution via product page



Caption: Dual inhibition of FGFR and VEGFR signaling pathways by ODM-203.

# ODM-203 Formulation for In Vivo Oral Administration

ODM-203 is a practically insoluble compound, requiring a suspension formulation for oral gavage in animal models. The following protocol describes the preparation of a representative aqueous suspension.

Note: While a specific preclinical formulation for ODM-203 involving PVP/VA and Tween 80 has been mentioned, the exact composition used in the key published in vivo studies is not publicly detailed. The following protocol is based on this information and common practices for formulating poorly soluble compounds for preclinical research. Researchers may need to optimize the formulation for their specific experimental needs.

#### Materials:

- ODM-203 hydrochloride salt
- PVP/VA (Polyvinylpyrrolidone/Vinyl Acetate copolymer, e.g., Kollidon® VA 64)
- Tween 80 (Polysorbate 80)
- Sterile, purified water

#### Equipment:

- Analytical balance
- Mortar and pestle (optional, for particle size reduction)
- Magnetic stirrer and stir bar
- Homogenizer (optional, for improved suspension uniformity)
- pH meter
- Appropriate glassware (beakers, graduated cylinders)



#### Protocol:

#### Vehicle Preparation:

- In a suitable beaker, add 20 mg/mL of PVP/VA and 5 mg/mL of Tween 80 to the desired final volume of sterile water.
- Stir the mixture using a magnetic stirrer until all components are fully dissolved. This solution is the vehicle.

#### • ODM-203 Suspension:

- Weigh the required amount of ODM-203 hydrochloride salt to achieve the final desired concentration (e.g., 5 mg/mL).
- If necessary, gently grind the ODM-203 powder in a mortar and pestle to reduce particle size and improve suspendability.
- Slowly add the powdered ODM-203 to the prepared vehicle while continuously stirring.
- Continue stirring for at least 30 minutes to ensure a homogenous suspension. For improved uniformity, a homogenizer can be used.
- pH Adjustment (Optional but Recommended):
  - Measure the pH of the suspension. Depending on the stability of the compound, adjusting the pH might be necessary to prevent salt disproportionation.

#### Storage and Handling:

- Store the suspension at room temperature or as determined by stability studies.
- It is crucial to ensure the suspension is continuously stirred or thoroughly vortexed before each administration to guarantee uniform dosing.

## In Vivo Experimental Protocols



The following are detailed protocols for key in vivo experiments based on published studies with ODM-203.

## **Subcutaneous Xenograft Models**

Objective: To evaluate the anti-tumor efficacy of ODM-203 in FGFR-dependent tumor models.

#### **Animal Models:**

- RT4 (FGFR3-dependent): Human bladder cancer cell line.
- SNU16 (FGFR2-dependent): Human stomach cancer cell line.

#### Protocol:

- Cell Culture: Culture RT4 or SNU16 cells in appropriate media until they reach the desired number for implantation.
- Animal Husbandry: Use immunodeficient mice (e.g., Athymic Nude-Foxn1nu).
- Tumor Implantation:
  - Subcutaneously inject 1 x 10<sup>6</sup> RT4 or SNU16 cells, resuspended in a 1:1 mixture of culture medium and Matrigel, into the flank of each mouse.
- Tumor Growth Monitoring:
  - Monitor tumor growth by caliper measurements at least twice a week.
  - Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Treatment Initiation:
  - When tumors reach an average volume of approximately 100 mm<sup>3</sup>, randomize the animals into treatment and vehicle control groups.
- ODM-203 Administration:



- Administer ODM-203 orally (p.o.) by gavage, once daily, at the desired doses (e.g., 20, 30, or 40 mg/kg).
- Administer the vehicle solution to the control group.
- Treatment Duration:
  - Treat the animals for a predefined period, for example, 12 or 21 consecutive days.
- Efficacy Assessment:
  - Continue to monitor tumor volumes throughout the treatment period.
  - At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

## **Orthotopic Syngeneic Model**

Objective: To assess the efficacy of ODM-203 in a highly angiogenesis-dependent tumor model.

#### Animal Model:

• Renca (murine renal adenocarcinoma): Orthotopically implanted in BALB/c mice.

#### Protocol:

- Cell Culture: Culture Renca cells in appropriate media.
- Animal Husbandry: Use immunocompetent BALB/c mice.
- Tumor Implantation:
  - Surgically implant Renca cells into the kidney of each mouse.
- Treatment Initiation:
  - Allow the animals to recover from surgery for a specified period (e.g., 2 days) before starting treatment.



- ODM-203 Administration:
  - Administer ODM-203 orally (p.o.) by gavage, once daily, at various doses (e.g., 7, 20, and 40 mg/kg).
  - Administer the vehicle solution to the control group.
- Treatment Duration:
  - Treat the animals for a specified duration, for instance, 21 consecutive days.
- Efficacy Assessment:
  - At the end of the study, euthanize the animals.
  - Excise and weigh the primary tumors.
  - Examine and quantify metastatic nodules in other organs, such as the lungs.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: A generalized workflow for in vivo efficacy studies of ODM-203.



# **Quantitative Data Summary**

The following tables summarize the in vivo efficacy of ODM-203 in various preclinical models.

Table 1: Efficacy of ODM-203 in an Angiogenic Syngeneic Model

| Animal Model        | Treatment<br>Group | Dose (mg/kg) | Treatment<br>Duration | Primary Tumor<br>Growth<br>Inhibition (%) |
|---------------------|--------------------|--------------|-----------------------|-------------------------------------------|
| Orthotopic<br>Renca | Vehicle            | -            | 21 days               | -                                         |
| Orthotopic<br>Renca | ODM-203            | 7            | 21 days               | 39                                        |
| Orthotopic<br>Renca | ODM-203            | 20           | 21 days               | 58                                        |
| Orthotopic<br>Renca | ODM-203            | 40           | 21 days               | 75                                        |

Data adapted from published preclinical studies.

Table 2: Efficacy of ODM-203 in FGFR-Dependent Xenograft Models

| Animal Model          | Treatment<br>Group | Dose (mg/kg) | Treatment<br>Duration | Tumor Growth<br>Inhibition (%)       |
|-----------------------|--------------------|--------------|-----------------------|--------------------------------------|
| Subcutaneous<br>RT4   | ODM-203            | 20           | 21 days               | Significant reduction                |
| Subcutaneous<br>RT4   | ODM-203            | 40           | 21 days               | Dose-dependent significant reduction |
| Subcutaneous<br>SNU16 | ODM-203            | 30           | 12 days               | Significant reduction                |



Qualitative description based on published data indicating significant anti-tumor activity. Specific TGI percentages were not consistently provided in the source material.

## Conclusion

ODM-203 is a promising dual inhibitor of FGFR and VEGFR with demonstrated in vivo antitumor activity. The protocols and data presented in these application notes provide a comprehensive resource for researchers planning preclinical studies with this compound. Successful in vivo experiments will depend on the appropriate formulation and administration of ODM-203, as well as the selection of relevant animal models to investigate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Experiments with ODM-203]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1578477#odm-203-formulation-for-in-vivo-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com